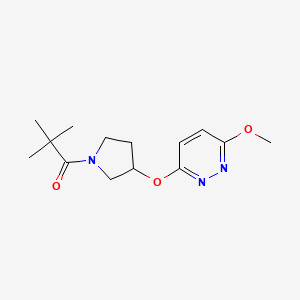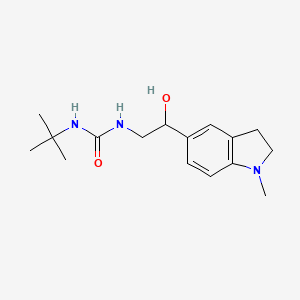
1-(Tert-butyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea involves the inhibition of various signaling pathways, including the B-cell receptor signaling pathway and the toll-like receptor signaling pathway. This inhibition leads to the suppression of cancer cell growth and proliferation and the modulation of the immune response.
Biochemical and Physiological Effects:
Studies have shown that 1-(Tert-butyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea can induce apoptosis in cancer cells and modulate the immune response. Additionally, this compound has been shown to reduce inflammation and oxidative stress in various animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Tert-butyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of cancer cell growth and immune modulation. However, limitations include the need for further studies to determine the optimal dosage and potential toxicity of this compound.
Future Directions
Future research on 1-(Tert-butyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea could focus on its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies could investigate the potential use of this compound in treating other diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, research could focus on optimizing the synthesis and purification methods of this compound to improve its efficacy and reduce potential toxicity.
Synthesis Methods
The synthesis of 1-(Tert-butyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea involves the reaction of tert-butyl isocyanate with 2-(1-methylindolin-5-yl)ethanol in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
1-(Tert-butyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea has been studied for its potential application in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
1-tert-butyl-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)18-15(21)17-10-14(20)12-5-6-13-11(9-12)7-8-19(13)4/h5-6,9,14,20H,7-8,10H2,1-4H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXRRHOKPHYTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

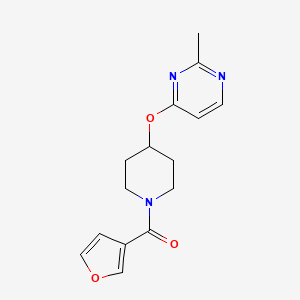
![1,2-Pyrrolidinedicarboxylic acid, 4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-, 2-methyl 1-(phenylmethyl) ester, (2S,4R)-](/img/structure/B2785807.png)
![1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2785808.png)
![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2785810.png)
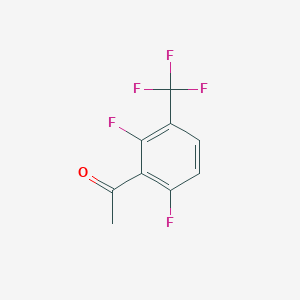

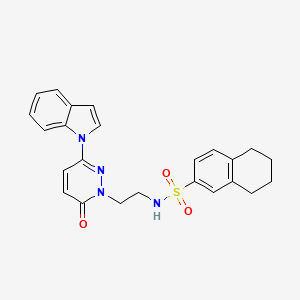
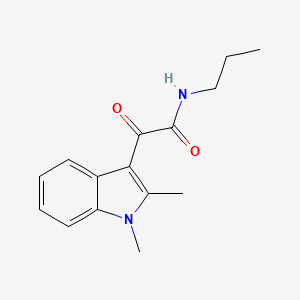
![1-(3-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2785818.png)
![6-Cyclopropyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2785820.png)

![N,N-diethyl-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide](/img/structure/B2785824.png)
